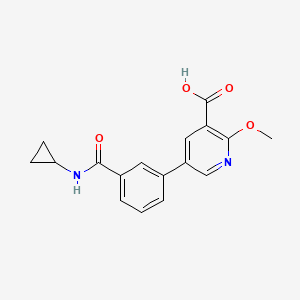![molecular formula C16H14N2O3 B6393612 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid CAS No. 1261901-44-3](/img/structure/B6393612.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid
Vue d'ensemble
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid is an organic compound with the molecular formula C16H14N2O3 and a molecular weight of 282.30 g/mol This compound is characterized by the presence of a picolinic acid moiety attached to a phenyl ring, which is further substituted with a cyclopropylaminocarbonyl group
Méthodes De Préparation
The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylaminocarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and packaging, as well as normal cellular functions. The compound’s effects on intracellular reactive oxygen species levels and cell membrane permeability further contribute to its biological activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid include other picolinic acid derivatives and phenyl-substituted compounds. For instance:
5-(3,4-Dicarboxylphenyl)picolinic acid: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
Indole derivatives: These compounds share some biological activities with this compound, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylaminocarbonyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-13-5-6-13)11-3-1-2-10(8-11)12-4-7-14(16(20)21)17-9-12/h1-4,7-9,13H,5-6H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXEIFVUHNZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160203 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-44-3 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



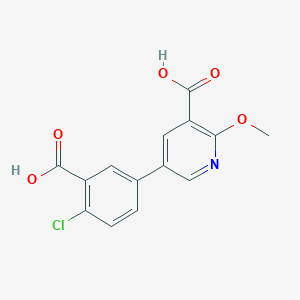
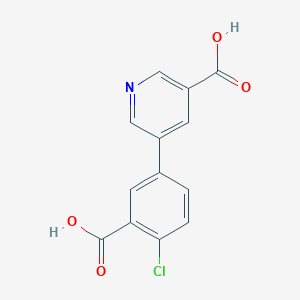
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
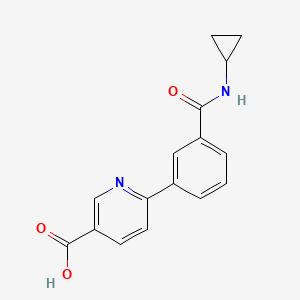
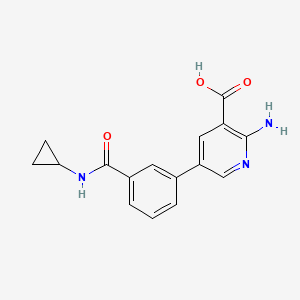

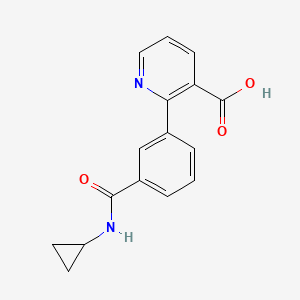
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6393584.png)
